

# Optimal solvent systems for dissolving CAS 1146629-83-5

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## Compound of Interest

Compound Name: 2-Pyrimidinamine, N-cyclopropyl-  
4-(4-piperidiny)-  
CAS No.: 1439992-19-4  
Cat. No.: B3240568

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Application Note: Optimal Solvent Systems for CAS 1146629-83-5

## Executive Summary

CAS 1146629-83-5, chemically known as (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, is a critical chiral intermediate in the synthesis of Ruxolitinib (Jakafi®), a selective JAK1/JAK2 inhibitor.[1]

This guide provides evidence-based solvent systems for this compound, addressing three distinct workflows:

- Analytical Standards: Preparation of stable stock solutions for HPLC/GC impurity profiling.
- Synthetic Process: Optimal solvent mixtures for the Suzuki-Miyaura coupling reaction (the primary application).
- Purification: Recrystallization solvent systems to maintain enantiomeric excess (>99% ee).

## Physicochemical Profile & Solubility Mechanism

To select the optimal solvent, one must understand the molecular interaction potential of the solute.

- Chemical Structure:  $C_{11}H_{14}BrN_3$  [1][2]
- Molecular Weight: 268.16 g/mol [1][3][4]
- Physical State: Off-white to light yellow solid.[1]
- Lipophilicity: Moderate (Estimated LogP  $\sim$ 2.5–3.0).[1] The cyclopentyl and bromopyrazole moieties drive lipophilicity, while the nitrile group provides a dipole handle.
- Acidity/Basicity: The pyrazole nitrogen is weakly basic ( $pK_a \sim -0.17$ ), making pH manipulation in aqueous media ineffective for solubilization.[1]

Solubility Rule of Thumb:

- High Solubility: Polar aprotic solvents (DMSO, DMF, DMAc) and medium-polarity organics (THF, Dichloromethane, Ethyl Acetate).[1]
- Moderate Solubility: Alcohols (Methanol, Ethanol, Isopropanol).[1]
- Low/Insoluble: Water, Hexanes (at room temperature).[1]

## Recommended Solvent Systems

### A. Analytical Stock Solutions (HPLC/NMR)

For impurity quantification or reference standard preparation, stability and complete dissolution are paramount.[1]

Solvent System	Solubility Limit (Est.)	Application	Notes
DMSO (Anhydrous)	>100 mg/mL	Primary Stock	Gold Standard. Excellent stability.[1] Hygroscopic; keep sealed.
Methanol (HPLC Grade)	~30–50 mg/mL	Working Dilution	Good for HPLC mobile phase compatibility.[1]
Acetonitrile	~20–40 mg/mL	Working Dilution	Avoid if using basic additives that might cause nitrile hydrolysis over long periods.[1]
DMSO-d6	High	NMR Analysis	No specific pH adjustment required. [1]

## B. Synthetic Reaction Media (Suzuki Coupling)

The primary use of CAS 1146629-83-5 is the Suzuki coupling with the pyrrolopyrimidine boronate ester.[1] The solvent system must dissolve both the lipophilic bromide (this CAS) and the inorganic base (e.g.,  $K_2CO_3$ ,  $Na_2CO_3$ ).

- Preferred System: 1,4-Dioxane / Water (4:1 to 10:1 v/v)[1]
  - Mechanism:[1] Dioxane solubilizes the organic intermediate; water solubilizes the carbonate base, creating a biphasic or pseudo-homogeneous system for the palladium catalyst.
- Alternative System: DMF / Water or Ethanol / Water[1]
  - Note: DMF requires higher workup effort to remove.[1] Ethanol is greener but may require higher temperatures for complete dissolution of the bromide.

## C. Purification (Recrystallization)

To upgrade chiral purity (ee) or remove process impurities.[1]

- System: Isopropanol (IPA) or Ethyl Acetate / n-Heptane[1]
  - Protocol: Dissolve in hot IPA; cool slowly to induce crystallization. The chiral intermediate typically crystallizes well from alcohols, rejecting impurities.

## Detailed Protocols

### Protocol 1: Preparation of Analytical Stock Solution (10 mM)

Use this for QC release testing or impurity tracking.[1]

- Calculate Mass: To prepare 10 mL of 10 mM solution:

[1]

- Weighing: Weigh 26.8 mg  $\pm$  0.1 mg of CAS 1146629-83-5 into a distinct glass vial (amber preferred to protect from light).
- Solvent Addition: Add 10.0 mL of Anhydrous DMSO.
- Dissolution: Vortex for 30–60 seconds. The solid should dissolve rapidly at room temperature.[1]
  - QC Check: Inspect against light.[1][5] Solution must be clear and particulate-free.[1]
- Storage: Aliquot into small vials. Store at -20°C. Stable for >6 months.

### Protocol 2: Solubilization for Suzuki Coupling (Process Scale)

Use this for synthesizing Ruxolitinib intermediates.[1]

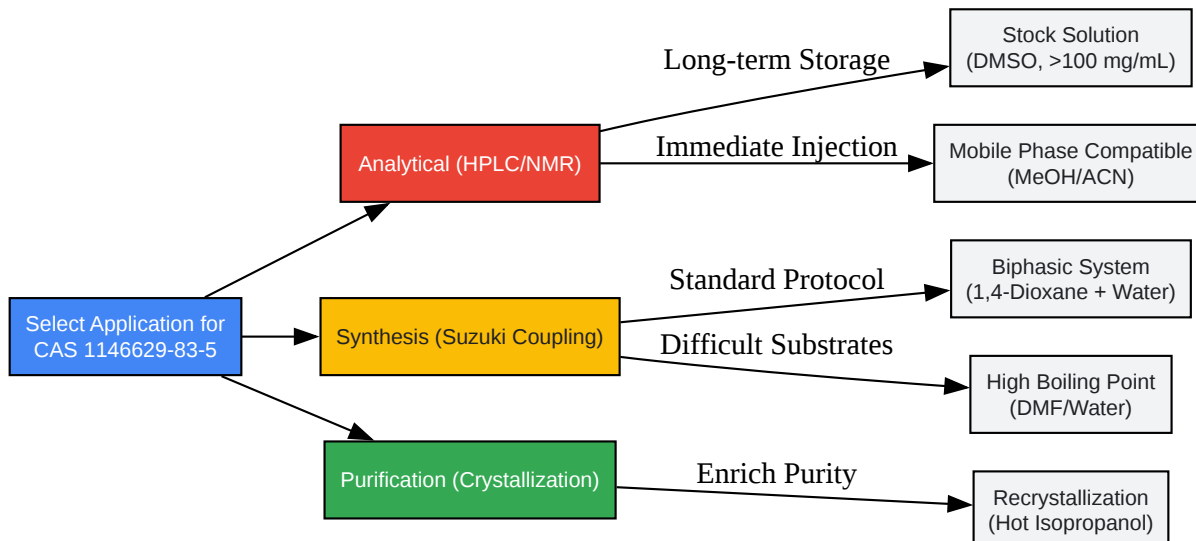
- Reactor Prep: Purge reactor with Nitrogen/Argon.[1]

- Solvent Charge: Add 1,4-Dioxane (10 volumes relative to mass of CAS).
- Solute Addition: Add CAS 1146629-83-5. Stir at 25°C.
  - Observation: Solution should be clear or slightly hazy.
- Base Activation: Add Water (2 volumes) containing dissolved  $K_2CO_3$  (2.0 equiv).
- Degassing (Critical): Sparge the biphasic mixture with Nitrogen for 15 minutes before adding the Palladium catalyst to prevent oxidative homocoupling.

## Decision Logic & Workflows

### Figure 1: Solvent Selection Decision Tree

This diagram guides the user to the correct solvent based on their specific end-goal (Analysis vs. Synthesis).[1]

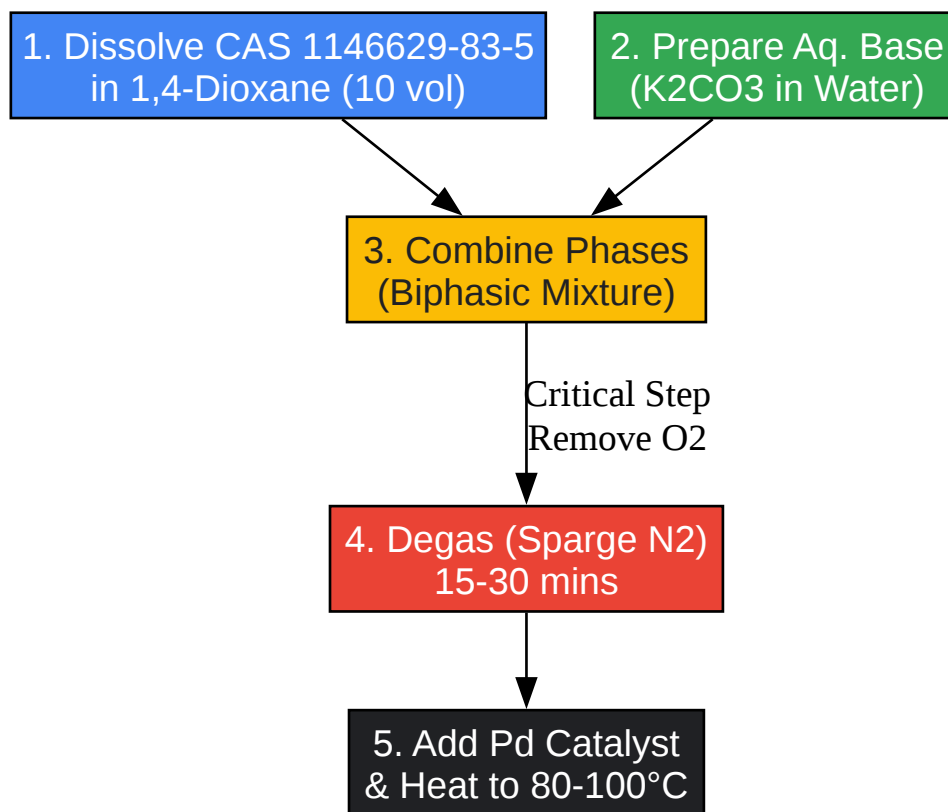


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Caption: Decision matrix for selecting the optimal solvent system based on experimental intent.

### Figure 2: Synthetic Dissolution Workflow

Visualizing the critical degassing and mixing steps for the Suzuki coupling application.



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Caption: Step-by-step dissolution and preparation workflow for Suzuki coupling reactions.

## Troubleshooting & Stability

Issue	Probable Cause	Corrective Action
Precipitation in Water	High lipophilicity; "Oiling out". [1]	Increase organic ratio (Dioxane/Ethanol). Ensure temperature >50°C during reaction.
Yellowing of Solution	Oxidation or trace Iodine/Bromine liberation.[1]	Ensure solvents are degassed. [1][6] Store stock in amber vials.
HPLC Peak Splitting	Solvent mismatch (injecting 100% DMSO).	Dilute DMSO stock 1:10 with Methanol or Mobile Phase before injection.[1]
Low Yield in Synthesis	Poor phase transfer.[1]	Increase agitation rate (RPM) to maximize surface area between Organic/Aqueous phases.

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